molecular formula C7H4F3NO3 B1434791 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid CAS No. 855915-13-8

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B1434791
CAS RN: 855915-13-8
M. Wt: 207.11 g/mol
InChI Key: RKGYPLKKIHKAJB-UHFFFAOYSA-N
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Description

“6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 855915-13-8 . It has a molecular weight of 207.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-5-(trifluoromethyl)nicotinic acid . The InChI code is 1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14) . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 220-221 . It is a solid at room temperature . The boiling point is 294.1±40.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Wiedemann and Grohmann (2009) explored new synthesis pathways for derivatives of dihydropyridine-2-carboxylic acid. They developed a two-step synthesis of a similarly substituted compound using succinyl cyanide, characterized by spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).
  • El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, evaluating their antimicrobial and antifungal properties. They reported the synthesis process and in vitro antimicrobial evaluation of these compounds (El-Sehrawi et al., 2015).

Applications in Coordination Chemistry

  • Koleša-Dobravc et al. (2014) discussed the synthesis and characterization of oxidovanadium(IV) complexes with picolinate and pyrazine derivatives, including a study on their behavior in solid state and aqueous solutions, as well as their biotransformation in the presence of blood plasma proteins (Koleša-Dobravc et al., 2014).

Catalytic Applications

  • Paul et al. (2021) researched the use of Zn(II) coordination polymers as catalysts in microwave-assisted single-pot reactions. They synthesized coordination polymers from dicarboxylate pro-ligands and tested them as heterogeneous catalysts under environmentally mild conditions (Paul et al., 2021).

Novel Synthesis Methods

  • Abdelrazek et al. (2019) presented a one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using a grinding technique. They emphasized high yields, short reaction times, and easy workup for their method (Abdelrazek et al., 2019).

Exploration of Structural Properties

  • Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network. This study provides insights into the structural aspects of similar compounds (Ye & Tanski, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-4(6(13)14)11-5(3)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGYPLKKIHKAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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